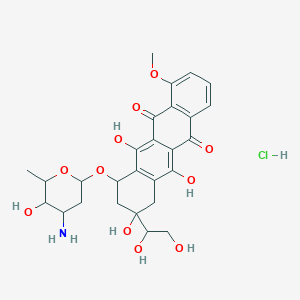
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with a difluoromethyl group at the 5-position, a methylsulfanyl group at the 2-position, and an amine group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic transfer of a difluoromethyl group using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions are generally mild and do not require the use of metal catalysts, making the process more environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using commercially available difluoromethylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity . The methylsulfanyl group may also contribute to the compound’s overall reactivity and stability, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine structure.
2-Methylthio-4-aminopyrimidine: A compound with a similar substitution pattern but lacking the difluoromethyl group.
5-Difluoromethyl-2-thiopyrimidine: A compound with a similar difluoromethyl group but different substitution at the 2-position.
Uniqueness
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine is unique due to the presence of both the difluoromethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s potential for specific interactions with biological targets and its utility in various applications.
Eigenschaften
Molekularformel |
C6H7F2N3S |
|---|---|
Molekulargewicht |
191.20 g/mol |
IUPAC-Name |
5-(difluoromethyl)-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C6H7F2N3S/c1-12-6-10-2-3(4(7)8)5(9)11-6/h2,4H,1H3,(H2,9,10,11) |
InChI-Schlüssel |
MFNWLVJBAYHCRY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C(=N1)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12072394.png)












